dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Overview
Description
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and dimethyl ester groups. The stereochemistry of the compound, indicated by the (3S,4S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-pyrrolidine-3,4-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol and an acid catalyst to form the dimethyl ester.
Benzylation: The pyrrolidine nitrogen is then benzylated using benzyl bromide in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and sodium hydride in anhydrous conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The stereochemistry of the compound is critical in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate: The enantiomer of the compound with different stereochemistry.
Dimethyl (3S,4S)-1-phenylpyrrolidine-3,4-dicarboxylate: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential pharmacological applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-CHWSQXEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007801 | |
Record name | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87813-05-6 | |
Record name | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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